1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid
描述
属性
IUPAC Name |
1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYPQKHBCZWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-77-2 | |
| Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Preparation Methods Analysis
Detailed Stepwise Preparation
Step 1: Synthesis of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
- 4-Aminophenol is dissolved in N,N-dimethylacetamide (DMA) and reacted with 4-chloro-6,7-dimethoxyquinoline in the presence of sodium t-butoxide at 20-25 °C.
- The reaction mixture is heated to 100-105 °C for approximately 13 hours.
- Completion is monitored by HPLC, ensuring less than 2% starting material remains.
- The mixture is cooled, and water is added to precipitate the product.
- The solid is filtered, washed with water/DMA mixtures, and dried to yield crude 4-(6,7-dimethoxyquinolin-4-yloxy)-phenylamine.
- Further purification involves refluxing in a tetrahydrofuran (THF)/DMA mixture, cooling, filtering, and drying to obtain the purified intermediate.
Step 2: Preparation of l-(4-Fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid is dissolved in THF and cooled to approximately 5 °C.
- Triethylamine is added slowly to maintain the temperature below 5 °C.
- Thionyl chloride is added to convert the acid to the corresponding acid chloride intermediate, maintaining temperature below 10 °C.
- 4-Fluoroaniline in THF is then added at low temperature (below 10 °C) to form the amide.
- After stirring for about 10 hours, the reaction mixture is diluted with isopropyl acetate and washed sequentially with aqueous sodium hydroxide, water, and sodium chloride solutions.
- The organic layer is concentrated, and n-heptane is added to precipitate the crude product.
- The crude solid is filtered, washed with n-heptane, dissolved in methanol, and recrystallized by addition of water to yield pure l-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid.
Crystallization and Salt Formation
- The compound is often processed into crystalline salt forms, such as the (S)-malate salt, by treatment with L-malic acid in mixtures of tetrahydrofuran, water, and methyl isobutyl ketone.
- The mixture is heated to reflux, cooled, filtered, and dried to afford the crystalline salt with high purity.
- Multiple recrystallization and azeotropic drying steps with methyl ethyl ketone (MEK) are employed to reduce residual solvents and moisture content.
Data Table: Key Reagents and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 4-(6,7-Dimethoxyquinolin-4-yloxy)-phenylamine synthesis | 4-Aminophenol, 4-chloro-6,7-dimethoxyquinoline, sodium t-butoxide, DMA | 20-25 (initial), 100-105 (reaction) | ~13 hours | HPLC monitored, precipitation with water |
| Cyclopropanecarboxylic acid chloride formation | Cyclopropane-1,1-dicarboxylic acid, triethylamine, thionyl chloride, THF | 5-10 | ~5.3 hours (addition + stirring) | Temperature carefully controlled |
| Amide formation | 4-Fluoroaniline in THF | <10 | ~10 hours | Followed by washing and recrystallization |
| Salt formation | L-Malic acid, tetrahydrofuran, water, methyl isobutyl ketone | Reflux (~74), then cooling | 2-5 hours | Crystallization and filtration |
Research Findings and Notes
- The use of sodium t-butoxide as a base facilitates nucleophilic aromatic substitution on the quinoline ring to form the phenoxy intermediate with high yield and purity.
- Temperature control during the acid chloride formation and amide coupling is critical to prevent side reactions and decomposition.
- Multiple solvent washes and recrystallizations are necessary to achieve pharmaceutical-grade purity.
- Formation of crystalline salt forms, such as malate salts, enhances the compound's stability, handling, and bioavailability.
- The synthetic route is scalable and amenable to industrial production, as demonstrated by detailed process patents.
化学反应分析
Types of Reactions: 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the quinoline or phenylcarbamoyl groups.
Substitution: Substituted phenylcarbamoyl derivatives.
科学研究应用
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural characteristics allow for various chemical modifications, making it a versatile component in synthetic chemistry. Researchers are exploring its potential to create new derivatives that may exhibit enhanced properties or functions.
Biology
The biological applications of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid are significant. It has been studied for its interactions with biological macromolecules, particularly proteins and nucleic acids. These interactions could lead to insights into the mechanisms of action for various biological processes and may pave the way for novel therapeutic strategies.
Medicine
This compound is under investigation for its therapeutic properties, particularly in oncology and inflammation. Preliminary studies suggest that it may possess anti-cancer and anti-inflammatory activities. The compound's ability to inhibit tumor growth and disrupt tumor vasculature has been noted, indicating its potential as a treatment option in cancer therapies.
Case Studies
- Anti-Cancer Activity : Research has demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. For instance, studies have shown dose-dependent inhibition of tumor cell proliferation associated with the disruption of tumor blood supply .
- Inflammation Studies : There are ongoing investigations into the anti-inflammatory properties of this compound, with preliminary results indicating potential benefits in reducing inflammation markers in cellular models .
Industry Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure can be leveraged to create innovative products with specific functionalities.
Unique Features
The distinct combination of functional groups in this compound contributes to its unique reactivity and biological activity. The cyclopropanecarboxylic acid moiety provides additional sites for modification, enhancing its versatility in both synthetic and medicinal chemistry.
作用机制
The mechanism of action of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phenylcarbamoyl group can form hydrogen bonds with protein targets, leading to modulation of biological pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is part of a broader class of cyclopropanecarboxylic acid derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Variations: The target compound distinguishes itself with a 6,7-dimethoxyquinoline core linked via an ether bond to a phenylcarbamoyl group. This contrasts with analogs that replace the quinoline moiety with simpler aryl groups (e.g., fluorophenyl in Cabozantinib intermediates) . Derivatives like Cabozantinib impurity 66 (CAS 1628530-41-5) introduce additional functional groups (e.g., 4-fluoro-3-hydroxyphenyl), increasing molecular weight and polarity .
Physicochemical Properties: The target compound (MW 408.4) is lighter than dicarboxamide derivatives (e.g., HMDB0035055, MW 502.5) due to the absence of a second carboxamide group .
Biological Activity: The 6,7-dimethoxyquinoline moiety is critical for binding to kinase targets (e.g., c-Met), as evidenced by its role in Cabozantinib-related pathways . Analogs with fluorophenyl groups (e.g., PA 30 0621018) exhibit altered selectivity profiles, likely due to steric and electronic effects .
Research Implications
- Drug Development: The quinoline core in the target compound offers a template for designing potent kinase inhibitors, though solubility challenges may require formulation optimization .
- Impurity Profiling : Derivatives like Cabozantinib impurity 66 highlight the need for rigorous analytical methods to monitor synthetic byproducts .
- Structure-Activity Relationships (SAR) : Comparative studies suggest that substituents on the phenyl ring and cyclopropane backbone significantly modulate target affinity and metabolic stability .
生物活性
1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid, also known as Cabozantinib metabolite M7 (CAS No. 849217-77-2), is a compound derived from Cabozantinib, a tyrosine kinase inhibitor used in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic roles, and implications in drug formulation.
- Molecular Formula : CHNO
- Molecular Weight : 408.411 g/mol
- Structural Characteristics : The compound features a cyclopropanecarboxylic acid moiety linked to a quinoline derivative, contributing to its biological activity.
This compound is primarily studied as an impurity in Cabozantinib. Although it is not a drug itself, its presence can influence the pharmacokinetics and pharmacodynamics of Cabozantinib:
- Tyrosine Kinase Inhibition : Like Cabozantinib, this compound may exhibit inhibition of various receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
- Impact on Drug Purity : The formation of this metabolite during drug synthesis can affect the overall purity and efficacy of Cabozantinib formulations, necessitating rigorous quality control measures.
Pharmacological Studies
Research indicates that the biological activity of this compound may lead to:
- Antitumor Effects : Preliminary studies suggest that compounds with similar structures can exhibit antitumor properties by modulating signaling pathways involved in cancer cell proliferation and survival.
- Analytical Challenges : The presence of this impurity complicates the quantification of Cabozantinib in biological samples, leading to efforts to develop more precise analytical methods for differentiation.
Case Study 1: Impurity Analysis in Cabozantinib Formulations
In a study examining the stability and degradation products of Cabozantinib, researchers found that this compound formed under specific conditions during storage. This finding highlighted the need for improved storage conditions to minimize impurity formation .
Case Study 2: Metabolite Profiling
A metabolite profiling study conducted on patients receiving Cabozantinib revealed the presence of this compound as a significant metabolite. The study aimed to understand its pharmacokinetic behavior and potential effects on therapeutic outcomes .
Data Table: Comparison of Biological Activities
常见问题
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid, and how are they addressed?
- Methodological Answer : The synthesis involves constructing the quinoline core with 6,7-dimethoxy substituents, followed by coupling to a phenylcarbamoyl-cyclopropanecarboxylic acid moiety. Key challenges include regioselective functionalization of the quinoline ring and maintaining the stability of the cyclopropane group during reactions. Strategies include:
- Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for quinoline-aryl ether formation, as seen in similar compounds .
- Protecting the cyclopropane carboxylic acid with tert-butyl esters to prevent decarboxylation during coupling steps .
- Purification via column chromatography or crystallization to isolate intermediates, confirmed by -NMR and HRMS .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- -NMR and -NMR : To verify substituent positions (e.g., methoxy groups at C6/C7 of quinoline, cyclopropane ring integrity) .
- HRMS : For exact mass confirmation, ensuring no side products (e.g., incomplete coupling or degradation) .
- HPLC-PDA : To assess purity (>95%) and detect trace impurities, especially critical for biological assays .
Q. What structural features distinguish this compound from similar quinoline derivatives?
- Methodological Answer : The compound combines a 6,7-dimethoxyquinoline core with a cyclopropanecarboxylic acid group via a phenylcarbamoyl linker. Key distinctions include:
- Cyclopropane moiety : Enhances metabolic stability and influences conformational rigidity, unlike simpler aniline or pyridinone analogs .
- Methoxy groups : Improve solubility and modulate electronic properties, critical for target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Contradictions may arise from solubility differences or assay-specific interference. Strategies include:
- Solubility optimization : Use DMSO stock solutions with <0.1% final concentration to avoid cytotoxicity, validated by dose-response curves in multiple solvents .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Structure-activity relationship (SAR) : Test analogs (e.g., methoxy vs. ethoxy substitutions) to isolate contributions of specific functional groups .
Q. What experimental design considerations are critical for evaluating this compound’s efficacy in cancer models?
- Methodological Answer :
- In vitro : Use 3D spheroid cultures to mimic tumor microenvironments, assessing penetration and hypoxia-specific activity .
- In vivo : Optimize pharmacokinetics (e.g., bioavailability via oral vs. intraperitoneal routes) using LC-MS/MS to measure plasma and tissue concentrations .
- Combination studies : Screen with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects, using Chou-Talalay analysis .
Q. How does the cyclopropane ring influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rodent) and analyze via LC-MS for degradation products (e.g., ring-opening metabolites) .
- pH-dependent stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) to identify degradation pathways .
Q. What strategies can mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
- Crystallography : Resolve co-crystal structures with primary vs. off-target kinases to guide rational modifications (e.g., steric bulk addition) .
Handling and Stability
Q. What are the optimal storage conditions to maintain compound integrity for long-term studies?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant vials under inert gas (argon) to prevent oxidation .
- Conduct periodic purity checks (every 6 months) via HPLC to detect degradation, especially if used in aqueous buffers .
Data Interpretation
Q. How can researchers reconcile contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
